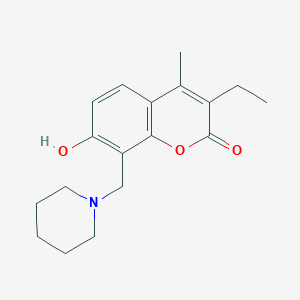

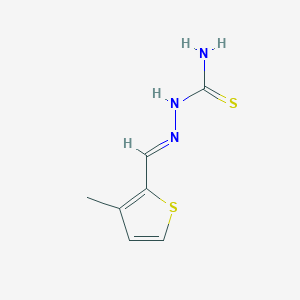

![molecular formula C14H11NO4 B5912336 2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)

2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid

Overview

Description

2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid, also known as salicylhydroxamic acid (SHA), is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. SHA is a derivative of salicylic acid and hydroxylamine, and it has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Antibacterial Activity

2-Hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid has been investigated for its potential as an antibacterial agent. Parekh et al. (2005) synthesized various Schiff bases including this compound and evaluated their antibacterial activity against medically important bacterial strains. The study found differing effects on bacterial strains, indicating the antibacterial activity is influenced by the molecular structure and the bacterial strain involved (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Antioxidant Properties

This compound has also been explored for its antioxidant abilities. Ali (2015) synthesized derivatives containing this compound and tested their antioxidant properties using assays like DPPH and FRAP. Some derivatives exhibited significant free-radical scavenging ability (Ali, 2015).

Biosynthesis in Natural Products

The compound is a precursor for a group of natural products, including naphthalenic and benzenic ansamycins, as well as the mitomycins family. Kang, Shen, and Bai (2012) reviewed the biosynthesis of AHBA-derived natural products, offering insights into the chemical and biochemical perspectives of these compounds (Kang, Shen, & Bai, 2012).

Corrosion Inhibition

In the field of materials science, this compound has been studied for its corrosion inhibition properties. Kılınççeker and Baș (2020) investigated its effectiveness in inhibiting corrosion of mild steel in HCl solutions. Their study revealed that the inhibition efficiency increases with the concentration of the molecule (Kılınççeker & Baș, 2020).

Preconcentration of Trace Elements

Hassanien, Mortada, Kenawy, and El-Daly (2017) used a derivative of this compound as an adsorbent for the removal and preconcentration of trace elements like Gallium, Indium, and Thallium from aqueous solutions. Their work demonstrates its potential application in environmental analysis (Hassanien, Mortada, Kenawy, & El-Daly, 2017).

Solvent Extraction of Metal Ions

Umar, Ukoha, and Ujam (2020) synthesized a compound using 2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid for the solvent extraction of Co(II) and Ni(II) ions. Their research indicates its applicability in selective extraction and separation processes in analytical chemistry (Umar, Ukoha, & Ujam, 2020).

properties

IUPAC Name |

2-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-12-4-2-1-3-9(12)8-15-10-5-6-13(17)11(7-10)14(18)19/h1-8,16-17H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICCUOGEUODANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(2-hydroxybenzylideneamino)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

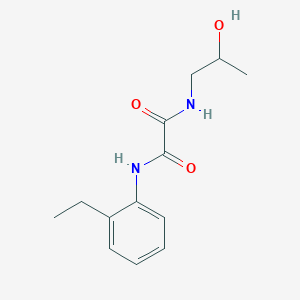

![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)

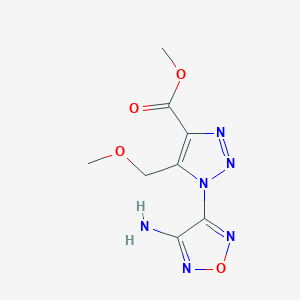

![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol](/img/structure/B5912265.png)

![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)

![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)

![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)

![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)

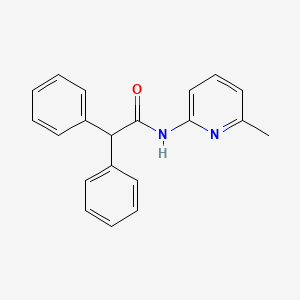

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)

![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)